Stereospecific Antimalarial Activity: (-)-AM1 from (1S,9aR)-Lupinylamine vs. Racemic and Enantiomeric Forms
Deriving the antimalarial lead (-)-AM1 directly from 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine results in a compound with potent activity against Chloroquine-resistant (CQ-R) and -sensitive (CQ-S) P. falciparum strains. The activity of this specific enantiomer was benchmarked against its (+)-enantiomer and the racemic (±)-mixture . Although all three forms showed comparable in vitro potency, the (1S,9aR)-derived lead avoids the high cost and limited availability of natural (-)-lupinine by using a synthetic route, which is a critical procurement advantage over its natural source .
| Evidence Dimension | In vitro antiplasmodial activity (IC50) against CQ-R and CQ-S P. falciparum strains |
|---|---|
| Target Compound Data | IC50 range: 16–35 nM (for (-)-AM1, derived from the (1S,9aR) compound) |
| Comparator Or Baseline | IC50 range: 16–35 nM for both (±)-AM1 (racemate) and (+)-AM1 (derived from the (1R,9aS) enantiomer) |
| Quantified Difference | Comparable potency (within a 16-35 nM IC50 range) but distinct starting material cost and scalability |
| Conditions | In vitro assay against CQ-R and CQ-S strains of P. falciparum; therapeutic index >1000 against human normal cell lines |
Why This Matters
Procurement of the (1S,9aR) form enables synthesis of an antimalarial lead with equivalent potency to other forms, but with a scalable and more cost-effective synthetic pathway, directly addressing previous supply chain constraints in drug development.
- [1] Rusconi, C., et al. 'Synthesis and comparison of antiplasmodial activity of (+), (-) and racemic 7-chloro-4-(N-lupinyl)aminoquinoline.' Bioorganic & Medicinal Chemistry, vol. 20, no. 19, 2012, pp. 5980-5985. J-GLOBAL ID: 201202283935580268. View Source
